molecular formula C13H14N2O4 B14010882 Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 56598-93-7

Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate

Cat. No.: B14010882
CAS No.: 56598-93-7
M. Wt: 262.26 g/mol
InChI Key: ZUWBGEUXLDJYPA-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate is a chemical compound belonging to the class of imidazolidine derivatives. This compound features a unique structure with a benzyl group attached to the imidazolidine ring, which is further substituted with ethyl and carboxylate groups. Imidazolidine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with urea to yield the desired imidazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: Research explores its potential as a therapeutic agent for treating diseases, including cancer, infections, and neurological disorders.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate can be compared with other imidazolidine derivatives, such as:

    Ethyl 2,5-dioxoimidazolidine-4-carboxylate: Lacks the benzyl group, resulting in different chemical and biological properties.

    Benzyl 2,5-dioxoimidazolidine-4-carboxylate: Lacks the ethyl group, which affects its solubility and reactivity.

    Ethyl 3-phenyl-2,5-dioxoimidazolidine-4-carboxylate: Contains a phenyl group instead of a benzyl group, leading to variations in steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

56598-93-7

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-2-19-12(17)10-11(16)14-13(18)15(10)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16,18)

InChI Key

ZUWBGEUXLDJYPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)NC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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